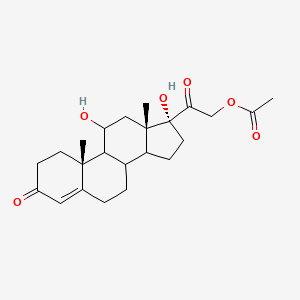

Acetato de hidrocortisona

Descripción general

Descripción

El acetato de hidrocortisona es un corticosteroide glucocorticoide sintético y un éster de corticosteroide. Se deriva de la hidrocortisona, una hormona esteroidea natural producida por la corteza adrenal. El grupo acetato en el this compound ayuda a proteger la molécula de hidrocortisona de ser descompuesta por las enzimas en el cuerpo, prolongando así su duración de acción y mejorando su absorción .

Aplicaciones Científicas De Investigación

El acetato de hidrocortisona tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios que involucran química de esteroides y metodologías sintéticas.

Biología: El this compound se utiliza en estudios de cultivo celular para investigar los efectos de los glucocorticoides en los procesos celulares.

Mecanismo De Acción

El acetato de hidrocortisona ejerce sus efectos uniéndose al receptor citosólico de glucocorticoides. El complejo receptor-ligando luego se transloca al núcleo celular, donde se une a los elementos de respuesta a los glucocorticoides en la región promotora de los genes diana. Esta unión modula la transcripción de genes específicos, lo que lleva a varios efectos posteriores como la disminución de la vasodilatación, la reducción de la permeabilidad de los capilares y la disminución de la migración de leucocitos a los sitios de inflamación .

Análisis Bioquímico

Biochemical Properties

Hydrocortisone acetate plays a significant role in biochemical reactions. It binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction influences the expression of these genes, thereby affecting various biochemical processes.

Cellular Effects

Hydrocortisone acetate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, glucocorticoids suppress cell-mediated immunity by inhibiting genes that code for the cytokines IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha, the most important of which is IL-2 . Reduced cytokine production limits T cell proliferation .

Molecular Mechanism

The mechanism of action of hydrocortisone acetate is primarily through its interaction with the glucocorticoid receptor. After binding to the receptor, the receptor-ligand complex moves into the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes . This binding interaction influences the expression of these genes, leading to changes in cellular functions.

Dosage Effects in Animal Models

The effects of hydrocortisone acetate can vary with different dosages in animal models

Metabolic Pathways

Hydrocortisone acetate is involved in various metabolic pathways. It is metabolized primarily in the liver and then excreted by the kidneys . Some of the topical corticosteroids and their metabolites are also excreted into the bile .

Subcellular Localization

It is known that after binding to the glucocorticoid receptor, the receptor-ligand complex translocates itself into the cell nucleus , indicating that hydrocortisone acetate does have a presence in the cell nucleus.

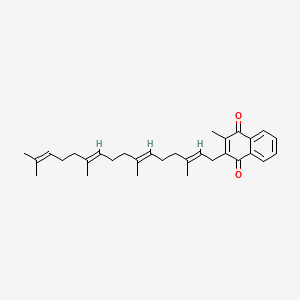

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del acetato de hidrocortisona típicamente involucra la acetilación de la hidrocortisona. Un método común involucra reaccionar hidrocortisona con anhídrido acético en presencia de una base como la piridina. La reacción se lleva a cabo bajo condiciones controladas para asegurar la acetilación selectiva del grupo hidroxilo en la posición 21 .

Métodos de producción industrial: La producción industrial de this compound a menudo comienza con una materia prima esteroidea básica. El proceso involucra varios pasos, incluyendo la alquinilación, la oxidación catalítica con soporte sólido y las reacciones de adición. Este método es ventajoso debido a su alto rendimiento, rentabilidad y respeto al medio ambiente. El catalizador y el portador utilizados en el proceso pueden reciclarse, reduciendo la dependencia de equipos de alta gama y minimizando la contaminación ambiental .

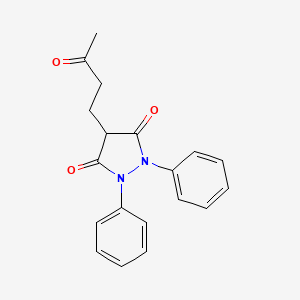

Análisis De Reacciones Químicas

Tipos de reacciones: El acetato de hidrocortisona sufre varias reacciones químicas, incluyendo:

Oxidación: Los grupos hidroxilo en el this compound pueden oxidarse a cetonas o ácidos carboxílicos bajo condiciones específicas.

Reducción: Los grupos carbonilo en el this compound pueden reducirse a grupos hidroxilo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El grupo acetato puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente como agentes reductores.

Sustitución: Los nucleófilos como las aminas o los alcoholes pueden usarse para reacciones de sustitución.

Productos principales:

Oxidación: Los productos incluyen cetonas y ácidos carboxílicos.

Reducción: Los productos incluyen alcoholes.

Sustitución: Los productos dependen del nucleófilo utilizado, dando como resultado varios derivados sustituidos.

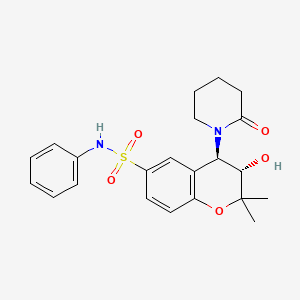

Comparación Con Compuestos Similares

El acetato de hidrocortisona se puede comparar con otros corticosteroides como:

Acetato de cortisona: Similar en estructura pero tiene un perfil farmacocinético ligeramente diferente.

Prednisona: Más potente que el this compound y tiene una duración de acción más prolongada.

Dexametasona: Significativamente más potente con una vida media y una duración de acción más largas.

Betametasona: Similar a la dexametasona en potencia y duración de acción.

Unicidad: El this compound es único en su equilibrio de potencia y duración de acción, lo que lo hace adecuado para una amplia gama de aplicaciones terapéuticas. Su grupo acetato mejora su estabilidad y absorción, proporcionando un efecto más sostenido en comparación con la hidrocortisona .

Lista de Compuestos Similares:

- Acetato de cortisona

- Prednisona

- Prednisolona

- Dexametasona

- Betametasona

- Triamcinolona

- Metilprednisolona

Propiedades

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEXXDVDDISNDU-JZYPGELDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962156 | |

| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |

| Record name | Hydrocortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14539 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50-03-3, 42016-02-4 | |

| Record name | Hydrocortisone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone acetate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14539 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydrocortisone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocortisone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X7931PO74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

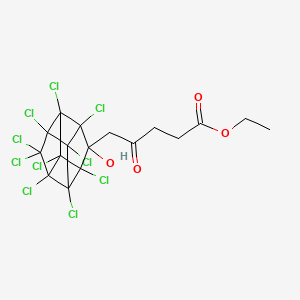

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide](/img/structure/B1673365.png)

![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)

![6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B1673371.png)

![3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B1673373.png)